Cudraflavanone B

Beschreibung

Overview of Prenylated Flavonoids and Their Biological Relevance

Flavonoids are a diverse group of naturally occurring polyphenolic compounds found in plants, recognized for their potential health benefits. tandfonline.com A specific and significant subgroup of these compounds are the prenylated flavonoids, which are characterized by the attachment of one or more prenyl groups (a five-carbon isoprene (B109036) unit) to the flavonoid skeleton. nih.govmdpi.com This structural modification, known as prenylation, significantly enhances the lipophilicity of the flavonoid molecule. mdpi.comnih.gov The increased lipophilicity is believed to improve the compound's affinity for biological membranes and facilitate its interaction with various cellular target proteins. mdpi.commdpi.com

The addition of a prenyl group often leads to an enhancement of the flavonoid's inherent biological activities. tandfonline.comnih.gov Research has demonstrated that prenylation can amplify a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and estrogenic activities, when compared to their non-prenylated parent compounds. nih.govmdpi.comnih.gov More than 1,000 different prenylated flavonoids have been identified from natural sources, particularly from plants in the legume (Leguminosae) and mulberry (Moraceae) families. tandfonline.commdpi.com These compounds are key active ingredients in many traditional medicines and functional foods, making them a subject of intense research for the development of new therapeutic agents. nih.gov

Contextualization of Cudraflavanone B as a Key Bioactive Flavonoid

Cudraflavanone B is a prominent member of the prenylated flavonoid class. It is naturally found in the root bark of plants such as Cudrania tricuspidata and in various species of the Morus (mulberry) genus, both belonging to the Moraceae family. proquest.comnih.govnih.govnih.gov Structurally, it is an extended flavonoid with a pyranochromane skeleton. nih.gov As a prenylated flavonoid, Cudraflavanone B exhibits a range of potent biological activities that have positioned it as a compound of significant interest in pharmacological research. medchemexpress.comabmole.com Its diverse bioactivities, including anti-inflammatory, anticancer, and antimicrobial properties, are actively being investigated to understand its mechanisms of action and potential therapeutic applications. medchemexpress.comabmole.comresearchgate.net

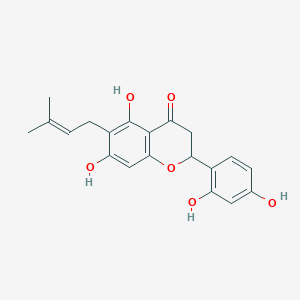

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-18-19(20(13)25)16(24)9-17(26-18)12-6-4-11(21)7-14(12)22/h3-4,6-8,17,21-23,25H,5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYILUYFNCCEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=C(C=C(C=C3)O)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Cudraflavanone B

Botanical Sources and Geographical Distribution

Cudraflavanone B has been identified and isolated from a select number of botanical sources. The distribution of these plants spans various continents, with a notable concentration in Asia.

Cudraflavanone B is a known constituent of Cudrania tricuspidata, often isolated from the root bark of the plant. invasiveplantatlas.orgnih.govusda.gov This species, a deciduous tree, is widely distributed throughout East Asia, with a native presence in countries such as China, Japan, and Korea. nih.govpicturethisai.compfaf.orgunc.edu It is typically found on sunny forest margins and mountain slopes. pfaf.org The plant has also been introduced to other regions, including France and the United States, for cultivation. growables.org

Morus alba, commonly known as the white mulberry, is another significant natural source of Cudraflavanone B, where it is found in substantial quantities within the roots. wikipedia.org Native to China and India, M. alba has been extensively cultivated and has become naturalized in many temperate and tropical regions worldwide. wikipedia.orgcabidigitallibrary.org Its distribution now includes Southern Europe, the Middle East, Central Asia, North and South America, and Southern Africa. wikipedia.orgwikipedia.org It often populates disturbed areas like roadsides, forest edges, and urban lots. invasiveplantatlas.org

The roots of Cudrania cochinchinensis (syn. Maclura cochinchinensis) have been identified as a source for the isolation of Cudraflavanone B. picturethisai.comstuartxchange.org This plant is a climbing shrub native to a broad area ranging from Tropical and Subtropical Asia to Australia and New Caledonia. picturethisai.comkew.org Its natural habitat extends through India, Southeast Asia (including the Philippines, Malaysia, and Thailand), and China. picturethisai.comstuartxchange.orgkew.org It typically grows in various types of warmer rainforests. nsw.gov.au

Cephalotaxus fortunei, or the Chinese plum-yew, is a coniferous tree native to central and southern China and northern Myanmar. kew.orgwikipedia.orgtreeseedonline.com It grows primarily in the temperate biome, often as an understory tree in mixed forests at elevations from 200 to 3,700 meters. kew.orgconifers.org While this plant is a source of various secondary metabolites, particularly alkaloids, the scientific literature to date has not reported the isolation of Cudraflavanone B from Cephalotaxus fortunei. nih.gov

Table 1: Botanical Sources of Cudraflavanone B

| Botanical Name | Family | Plant Part(s) | Geographical Distribution |

|---|---|---|---|

| Cudrania tricuspidata | Moraceae | Root Bark | Native to East Asia (China, Japan, Korea); introduced to Europe and the United States. nih.govpicturethisai.compfaf.orggrowables.org |

| Morus alba | Moraceae | Roots | Native to China and India; widely naturalized in temperate and tropical regions globally. wikipedia.orgwikipedia.org |

Extraction Techniques from Plant Material

The isolation of Cudraflavanone B from plant sources relies on solvent extraction, a fundamental procedure in phytochemistry. Methanol (B129727) is a commonly utilized solvent in this process due to its polarity and efficiency in extracting flavonoids. mdpi.com

The extraction of Cudraflavanone B often begins with the preparation of a crude methanol extract from the dried and powdered plant material, such as the root bark. bibliotekanauki.pl A general procedure involves the following steps:

Maceration/Soxhlet Extraction: The powdered plant material is soaked in methanol for an extended period (maceration) or extracted using a Soxhlet apparatus, which allows for continuous extraction with a fresh supply of the solvent. researchgate.netscirp.org

Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The filtrate, containing the dissolved phytochemicals, is then concentrated under reduced pressure, often using a rotary evaporator, to remove the methanol and yield a crude extract.

Fractionation: This crude methanol extract serves as the starting point for further purification. It is typically subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity to separate compounds based on their solubility.

Chromatography: The fraction containing Cudraflavanone B is then purified using various chromatographic techniques, such as column chromatography, to isolate the pure compound.

Table 2: General Steps in Methanol Extraction for Cudraflavanone B

| Step | Description | Purpose |

|---|---|---|

| 1. Preparation | Plant material (e.g., root bark) is dried and ground into a fine powder. | To increase the surface area for efficient solvent penetration. |

| 2. Extraction | The powder is extracted with methanol, often using methods like maceration or Soxhlet extraction. | To dissolve Cudraflavanone B and other methanol-soluble compounds from the plant matrix. researchgate.netscirp.org |

| 3. Concentration | The methanol solvent is removed from the filtrate, usually via a rotary evaporator. | To obtain a concentrated crude extract. |

Chromatographic Separation and Purification Methodologies

Following initial extraction, the isolation of Cudraflavanone B relies on a variety of chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Liquid-Liquid Partitioning Techniques

Liquid-liquid partitioning, also known as solvent extraction, is a fundamental technique used in the initial fractionation of crude plant extracts. libretexts.org This method separates compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.orgorganomation.com The choice of solvents is crucial and is determined by the polarity of the target compounds. organomation.com For the isolation of flavonoids like Cudraflavanone B, a common approach involves partitioning the initial extract (for example, a methanol extract) between water and a series of organic solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. organomation.comchemfaces.com This process effectively separates compounds into different fractions based on their polarity. Cudraflavanone B, being a moderately polar flavonoid, is often enriched in the ethyl acetate or chloroform fractions. chemfaces.com The efficiency of this separation is dependent on the partition coefficient of the compound between the two liquid phases. organomation.com

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is a widely used and essential technique for the purification of Cudraflavanone B from the enriched fractions obtained through liquid-liquid partitioning. thieme-connect.comlibretexts.org In this method, a glass column is packed with silica gel, which serves as the polar stationary phase. libretexts.orgnacalai.com The crude extract or fraction is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. libretexts.org The separation occurs as compounds in the mixture move down the column at different rates based on their polarity. doubtnut.com Less polar compounds have a weaker interaction with the silica gel and thus elute faster, while more polar compounds interact more strongly and elute more slowly. libretexts.org

For the isolation of Cudraflavanone B, a gradient elution system is often employed, where the polarity of the mobile phase is gradually increased. This is typically achieved by starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate or acetone. thieme-connect.com Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a strategic approach used to isolate bioactive compounds, including Cudraflavanone B, from natural sources. This method combines chromatographic separation with biological testing at each stage of the isolation process. The initial crude extract is separated into several fractions using techniques like liquid-liquid partitioning or column chromatography. Each fraction is then tested for a specific biological activity, such as antifungal or anti-inflammatory effects. chemfaces.comfigshare.com The most active fraction is then subjected to further chromatographic separation, and the resulting sub-fractions are again tested. This iterative process of separation and bioassay is continued until a pure, active compound is isolated.

This approach was successfully used to isolate Cudraflavanone B from the roots of Cudrania cochinchinensis, where fractions were tested for their antifungal activity. chemfaces.comfigshare.com This strategy ensures that the purification efforts are focused on the compounds responsible for the observed biological activity, making the isolation process more efficient and targeted.

Advanced Chromatographic Methods

In addition to traditional column chromatography, advanced chromatographic techniques are often employed for the final purification of Cudraflavanone B to achieve a high degree of purity. These methods offer higher resolution, speed, and sensitivity. gsconlinepress.comtanta.edu.eg

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of flavonoids. researchgate.netresearchgate.net It utilizes a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to a much higher resolution and faster separation compared to conventional column chromatography. tanta.edu.eg Both normal-phase and reversed-phase HPLC can be used. In reversed-phase HPLC, which is more common for flavonoids, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water.

Other advanced techniques that can be applied include:

Preparative Thin-Layer Chromatography (Prep-TLC): A larger scale version of analytical TLC used to separate and purify small amounts of compounds.

Size-Exclusion Chromatography: Separates molecules based on their size. cas.cz

Counter-Current Chromatography (CCC): A form of liquid-liquid partition chromatography that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample.

These advanced methods are often used in the final steps of purification to isolate Cudraflavanone B in a highly pure form suitable for structural elucidation and biological testing.

Spectroscopic Elucidation for Structural Confirmation

Once Cudraflavanone B has been isolated and purified, its chemical structure is determined using various spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules like Cudraflavanone B. core.ac.ukresearchgate.net NMR spectroscopy provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), within the molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The integration of the signals in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.

¹³C NMR Spectroscopy: This provides information about the different types of carbon atoms in the molecule. The chemical shifts of the carbon signals indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl).

2D NMR Techniques: To establish the complete structure, a series of two-dimensional (2D) NMR experiments are conducted. These experiments reveal correlations between different nuclei. Common 2D NMR techniques used in the structural elucidation of flavonoids include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Shows correlations between protons and the carbon atoms to which they are directly attached. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two, three, or sometimes four bonds away. This is crucial for connecting different fragments of the molecule and for assigning the positions of substituents on the flavonoid skeleton. core.ac.ukmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. core.ac.uk

The combined analysis of these NMR data allows for the unambiguous assignment of all proton and carbon signals and the complete determination of the planar structure and relative stereochemistry of Cudraflavanone B.

Table of Spectroscopic Data for Cudraflavanone B

| Technique | Key Findings for Cudraflavanone B Structure |

| ¹H NMR | Reveals the presence of aromatic protons, a prenyl group, and protons of the flavanone (B1672756) core. Chemical shifts and coupling constants provide information on the substitution pattern. |

| ¹³C NMR | Shows the total number of carbon atoms and their types (aromatic, aliphatic, carbonyl), confirming the flavanone skeleton and the presence of a prenyl substituent. |

| COSY | Establishes the connectivity between protons within the A-ring, B-ring, and the C-ring of the flavanone structure, as well as within the prenyl group. |

| HSQC/HMQC | Correlates each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon spectrum. |

| HMBC | Provides long-range correlations that are critical for determining the position of the prenyl group on the A-ring and the substitution pattern of hydroxyl groups on the aromatic rings. |

| NOESY/ROESY | Helps to determine the relative stereochemistry at chiral centers, such as the C-2 position of the flavanone ring. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for the structural elucidation of natural products like Cudraflavanone B. plos.org It provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns. uni-saarland.denih.gov The structure of Cudraflavanone B has been identified as 2',4',5,7-tetrahydroxy-6-prenylflavanone through comprehensive analysis, including mass spectrometry. uni-saarland.deplos.org

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a key method used in the characterization of flavonoids. HRESIMS provides highly accurate mass measurements, allowing for the determination of the molecular formula of the compound. For a related compound, cudraflavone C, HRESIMS analysis yielded a protonated molecule [M+H]⁺ at an m/z of 423.1811, which corresponded to the calculated molecular formula C₂₅H₂₆O₆.

For Cudraflavanone B (2',4',5,7-tetrahydroxy-6-prenylflavanone), the molecular formula is C₂₀H₂₀O₆. This allows for the calculation of its theoretical exact mass, which is a fundamental piece of data obtained from mass spectrometry.

Table 1: Mass Spectrometry Data for Cudraflavanone B

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀O₆ |

| Calculated Exact Mass | 356.12599 g/mol |

| Ionization Mode | Typically ESI (Electrospray Ionization) |

| Expected [M+H]⁺ ion | m/z 357.1332 |

| Expected [M-H]⁻ ion | m/z 355.1187 |

Fragmentation Analysis:

The fragmentation pattern observed in a tandem mass spectrometry (MS/MS) experiment provides structural information. Flavonoids exhibit characteristic fragmentation pathways, most notably the retro-Diels-Alder (RDA) reaction, which involves the cleavage of the C-ring.

In the case of Cudraflavanone B, the fragmentation would involve:

Initial Ionization: The molecule is ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. uni-saarland.de

RDA Fragmentation: The heterocyclic C-ring undergoes cleavage, breaking the bonds at positions 1/3 and 0/4 (using the A-ring numbering system). This cleavage results in fragment ions that are diagnostic of the A- and B-rings.

Loss of Neutral Molecules: Common neutral losses from flavonoids include water (H₂O) and carbon monoxide (CO).

Prenyl Group Fragmentation: The prenyl group attached at the C-6 position can also undergo characteristic fragmentation, leading to the loss of isobutylene (B52900) (C₄H₈) or related fragments.

Analysis of the m/z values of these fragment ions allows researchers to piece together the structure of the parent molecule, confirming the substitution pattern of hydroxyl and prenyl groups on the flavonoid skeleton.

Compound Names Mentioned

Biosynthesis and Metabolic Pathways of Cudraflavanone B

Theoretical Biosynthetic Pathways of Prenylated Flavonoids

The formation of the basic flavonoid structure, which is the precursor to Cudraflavanone B, is a well-established process involving several key metabolic pathways common in the plant kingdom.

The journey to Cudraflavanone B begins with the phenylpropanoid pathway, a central route in plant secondary metabolism. frontiersin.org This pathway utilizes the aromatic amino acid L-phenylalanine, which is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgfrontiersin.org Through a series of subsequent enzymatic reactions, including hydroxylation and ligation with coenzyme A, cinnamic acid is transformed into 4-coumaroyl-CoA, a key intermediate. wikipedia.orgnih.govwikipedia.org

The flavonoid biosynthetic pathway proper commences when one molecule of 4-coumaroyl-CoA condenses with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). mdpi.comresearchgate.netfrontiersin.org This crucial step forms a chalcone, specifically naringenin (B18129) chalcone, which serves as the immediate precursor to the core flavonoid skeleton. mdpi.com The enzyme chalcone isomerase (CHI) then facilitates the cyclization of naringenin chalcone to form the flavanone (B1672756) known as naringenin. mdpi.comresearchgate.net Naringenin represents the foundational C6-C3-C6 structure from which a vast array of flavonoids, including Cudraflavanone B, are derived. nih.gov

Table 1: Key Enzymes in the Phenylpropanoid and Initial Flavonoid Pathways

| Enzyme | Abbreviation | Precursor | Product | Function |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | L-phenylalanine | Cinnamic acid | Deamination of phenylalanine. frontiersin.orgnih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Cinnamic acid | p-Coumaric acid | Hydroxylation of cinnamic acid. nih.gov |

| 4-Coumarate:CoA ligase | 4CL | p-Coumaric acid | 4-Coumaroyl-CoA | Activation of p-coumaric acid. nih.gov |

| Chalcone synthase | CHS | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone | Forms the initial C15 flavonoid backbone. mdpi.comfrontiersin.org |

Following the formation of flavanones like naringenin, the pathway branches out, leading to various flavonoid classes. A critical branching point involves the conversion of flavanones into dihydroflavonols (also known as flavanonols). nih.govnih.gov This reaction is catalyzed by flavanone 3-hydroxylase (F3H), which introduces a hydroxyl group at the C-3 position of the C ring. nih.govfrontiersin.org For instance, F3H acts on naringenin to produce dihydrokaempferol. nih.gov

Dihydroflavonols are pivotal intermediates, serving as the direct precursors for the synthesis of major flavonoid groups such as flavonols and anthocyanins. nih.govresearchgate.netrsc.org They represent a key stage of oxidation and structural arrangement before the final diversification steps. The core structure of Cudraflavanone B is a flavanone, indicating that its direct precursor is likely a flavanone (like naringenin) rather than a dihydroflavonol. However, the broader biosynthetic network from which it arises is critically dependent on the metabolic flux through dihydroflavonol intermediates to produce the wide variety of flavonoids found alongside Cudraflavanone B in plants.

Enzymatic Prenylation Mechanisms

A defining feature of Cudraflavanone B is the presence of a prenyl group. nih.gov The addition of these lipophilic moieties is a crucial step that distinguishes prenylated flavonoids from their non-prenylated counterparts. This process is catalyzed by a class of enzymes known as prenyltransferases. nih.govmdpi.com

Prenyltransferases facilitate the transfer of a prenyl group, typically derived from dimethylallyl diphosphate (B83284) (DMAPP) or its isomer isopentenyl diphosphate (IPP), onto the flavonoid skeleton. mdpi.com This reaction is essentially a Friedel–Crafts alkylation. nih.gov These enzymes often exhibit specificity for both the flavonoid substrate and the position on the aromatic ring where the prenyl group is attached (regiospecificity). acs.org For example, specific prenyltransferases have been identified that catalyze prenylation at the C-6 or C-8 positions of the A-ring or at various positions on the B-ring of flavanones and isoflavones. acs.org The presence of the prenyl side chain significantly increases the lipophilicity of the flavonoid, which can enhance its affinity for cell membranes and interaction with protein targets. nih.govwikipedia.org

Post-Prenylation Modifications and Diversification

The structural diversity of prenylated flavonoids, including the complex structure of Cudraflavanone B, arises from modifications that occur after the initial prenylation event. nih.gov The attached prenyl groups are not inert; they can undergo further enzymatic transformations such as oxidation, cyclization, and hydroxylation. nih.gov

For Cudraflavanone B, its structure features a pyran ring fused to the flavonoid A-ring. nih.gov This type of modification often results from the cyclization of a prenyl group with an adjacent hydroxyl group on the flavonoid skeleton. This intramolecular reaction, catalyzed by specific enzymes, creates an additional heterocyclic ring, leading to more complex structures like pyranoflavonoids. These subsequent modifications greatly expand the structural and, consequently, the biological diversity of the prenylated flavonoid family. nih.gov

Table 2: Summary of Compound Names Mentioned

| Compound Name | Class/Type |

|---|---|

| 4-Coumaroyl-CoA | Phenylpropanoid intermediate |

| Anthocyanins | Flavonoid class |

| Cinnamic acid | Phenylpropanoid intermediate |

| Cudraflavanone B | Prenylated flavanone |

| Dihydroflavonols | Flavonoid intermediates |

| Dihydrokaempferol | Dihydroflavonol |

| Dimethylallyl diphosphate (DMAPP) | Isoprenoid precursor |

| Flavonols | Flavonoid class |

| Isopentenyl diphosphate (IPP) | Isoprenoid precursor |

| L-phenylalanine | Amino acid |

| Malonyl-CoA | Acyl-CoA |

| Naringenin | Flavanone |

Advanced Pharmacological Mechanisms and Cellular Activities in Vitro and Preclinical Cellular Studies

Neuroprotection and Oxidative Stress Modulation

Cudraflavanone B has emerged as a compound capable of modulating cellular responses to oxidative stress, a critical factor in the pathogenesis of various neurodegenerative diseases. Its protective effects are mediated through the activation of endogenous antioxidant defense systems and the reduction of damaging reactive oxygen species (ROS).

In in vitro studies using the immortalized mouse hippocampal HT22 cell line, Cudraflavanone B has shown substantial neuroprotective effects against glutamate-induced oxidative damage. Glutamate (B1630785), a key excitatory neurotransmitter, can lead to excitotoxicity and subsequent neuronal cell death through oxidative stress mechanisms in cells lacking functional glutamate receptors, such as HT22 cells. Treatment with Cudraflavanone B has been observed to significantly increase cell viability when cells are exposed to toxic concentrations of glutamate. For instance, glutamate exposure increased HT22 cell death to approximately 48% ± 2.2%, while Cudraflavanone B, at non-cytotoxic concentrations (20 and 40 μM), dose-dependently enhanced cell survival, exhibiting a half-maximal effective concentration (EC50) of 23.1 ± 3.7 μM for cell viability researchgate.netmdpi.com. This protective effect suggests Cudraflavanone B can counteract the cytotoxic insults induced by glutamate.

Activation of the Nrf2/ARE/HO-1 Signaling Pathway

Anti-inflammatory and Immunomodulatory Cellular Effects

Cudraflavanone B exhibits notable anti-inflammatory and immunomodulatory properties through various cellular mechanisms. Studies have focused on its effects on the production of inflammatory mediators and the modulation of intracellular signaling cascades involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

Cudraflavanone B has been shown to attenuate the production of critical pro-inflammatory mediators, namely nitric oxide (NO) and prostaglandin E2 (PGE2). These mediators are key players in the inflammatory cascade, and their excessive production contributes to tissue damage and the amplification of inflammatory signals.

| Mechanism of Action | Pro-inflammatory Mediator | Observed Effect | Supporting References |

| Inhibition | Nitric Oxide (NO) | Attenuated/Suppressed | nih.gov, researchgate.net |

| Inhibition | Prostaglandin E2 (PGE2) | Attenuated/Suppressed | nih.gov, researchgate.net |

The inhibitory effects on NO and PGE2 production are associated with the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov.

Suppression of Pro-inflammatory Cytokine Production (e.g., Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1))

Cudraflavanone B effectively suppresses the production of several key pro-inflammatory cytokines and chemokines that orchestrate the inflammatory response. Specifically, it has been observed to reduce the secretion of Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6) in cellular models of inflammation nih.govresearchgate.netresearchgate.netresearchgate.net. Additionally, evidence suggests its role in modulating Monocyte Chemoattractant Protein-1 (MCP-1) production researchgate.net. While IL-8 is a significant pro-inflammatory cytokine, its specific modulation by Cudraflavanone B was not explicitly detailed in the provided search results.

| Mechanism of Action | Cytokine/Chemokine | Observed Effect | Supporting References |

| Suppression | TNF-α | Suppressed | nih.gov, researchgate.net, researchgate.net, researchgate.net |

| Suppression | IL-6 | Suppressed | nih.gov, researchgate.net, researchgate.net, researchgate.net |

| Suppression | MCP-1 | Suppressed | researchgate.net |

Modulation of Key Intracellular Signaling Pathways

Cudraflavanone B exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and by directly inhibiting cyclooxygenase enzymes.

The NF-κB signaling pathway is a central regulator of inflammatory gene expression. Cudraflavanone B has been demonstrated to inhibit the activation of this pathway by blocking the translocation of NF-κB from the cytoplasm to the nucleus nih.govresearchgate.netresearchgate.netnih.govsci-hub.se. This inhibition is achieved through mechanisms that include restraining the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm sci-hub.seresearchgate.net. By preventing NF-κB activation, Cudraflavanone B effectively downregulates the expression of genes encoding pro-inflammatory mediators nih.govnih.govresearchgate.net.

| Mechanism of Action | Target Pathway/Component | Observed Effect | Supporting References |

| Inhibition | NF-κB Translocation | Blocked/Attenuated | nih.gov, nih.gov, sci-hub.se, researchgate.net, researchgate.net |

| Inhibition | NF-κB Signaling Pathway | Attenuated/Inhibited | medchemexpress.com, researchgate.net, nih.gov, researchgate.net, researchgate.net |

| Inhibition | IκB-α Degradation | Restrained | researchgate.net, sci-hub.se |

MAPK pathways, including Extracellular Signal-Regulated Kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), are crucial in mediating cellular responses to inflammatory stimuli. Cudraflavanone B has been shown to suppress the phosphorylation of these key MAPK members in response to inflammatory triggers like lipopolysaccharide (LPS) nih.govresearchgate.netresearchgate.netsci-hub.seresearchgate.net. This suppression of MAPK activation disrupts downstream signaling cascades that lead to the production of inflammatory mediators.

| Mechanism of Action | MAPK Pathway | Observed Effect | Supporting References |

| Inhibition | ERK | Suppressed Phosphorylation | researchgate.net, nih.gov, sci-hub.se, researchgate.net, researchgate.net |

| Inhibition | p38 | Suppressed Phosphorylation | researchgate.net, sci-hub.se, researchgate.net, researchgate.net |

| Inhibition | JNK | Suppressed Phosphorylation | sci-hub.se, researchgate.net, researchgate.net |

Cudraflavanone B functions as a dual inhibitor of both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes nih.govmedchemexpress.comcapes.gov.brebi.ac.uk. These enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. The inhibition of COX-2 is particularly significant in mitigating inflammation, while COX-1 is involved in maintaining physiological functions. Cudraflavanone B exhibits higher selectivity towards inhibiting COX-2 compared to COX-1, a characteristic that is desirable for anti-inflammatory agents nih.govcapes.gov.brebi.ac.uk.

| Target Enzyme | Activity | Observed Effect | Selectivity | Supporting References |

| COX-1 | Enzyme | Inhibited | Less selective than COX-2 | nih.gov, medchemexpress.com, capes.gov.br, ebi.ac.uk |

| COX-2 | Enzyme | Inhibited | More selective than COX-1 | nih.gov, medchemexpress.com, nih.gov, capes.gov.br, ebi.ac.uk |

Compound List:

Cudraflavanone B

Nitric Oxide (NO)

Prostaglandin E2 (PGE2)

Tumor Necrosis Factor-α (TNF-α)

Interleukin-6 (IL-6)

Monocyte Chemoattractant Protein-1 (MCP-1)

Nuclear Factor-kappa B (NF-κB)

IκB-α

Extracellular Signal-Regulated Kinase (ERK)

p38 MAPK

JNK (c-Jun N-terminal kinase)

Cyclooxygenase-1 (COX-1)

Cyclooxygenase-2 (COX-2)

Inducible Nitric Oxide Synthase (iNOS)

Anti-proliferative and Apoptosis-Inducing Effects in Cancer Cell Lines (Preclinical Cellular Models)

Cudraflavanone B has demonstrated potent anti-cancer properties across a range of in vitro and preclinical cellular models. Its efficacy is characterized by the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).

Inhibition of Cell Proliferation in Various Cancer Cell Lines

Research has consistently shown that Cudraflavanone B effectively inhibits the proliferation of diverse cancer cell types. Studies have reported its anti-proliferative activity in human oral squamous cell carcinoma (OSCC) cells, human gastric carcinoma cells, mouse melanoma cells, and human glioblastoma (GBM) cells nih.govnih.govthieme-connect.complos.org. Specifically, in oral cancer cells, Cudraflavanone B was observed to inhibit proliferation in a time- and dose-dependent manner nih.govthieme-connect.com. In glioblastoma cell lines such as U87 and U251, Cudraflavanone B selectively inhibited cell viability nih.govnih.gov. Furthermore, it has been shown to inhibit cell proliferation and DNA synthesis in rat aortic smooth muscle cells (RASMCs), demonstrating a broad spectrum of cellular targets nih.gov.

Table 1: Inhibition of Cell Proliferation by Cudraflavanone B in Various Cancer Cell Lines

| Cancer Cell Line Type | Observed Effect | Supporting Citations |

| Human Oral Squamous Cell Carcinoma | Inhibits proliferation (time- and dose-dependent) | nih.govthieme-connect.com |

| Human Gastric Carcinoma | Inhibits proliferation | plos.org |

| Mouse Melanoma | Inhibits proliferation | nih.govplos.org |

| Human Glioblastoma (U87, U251) | Selectively inhibits cell viability and proliferation | nih.govnih.gov |

| Rat Aortic Smooth Muscle Cells (RASMCs) | Inhibits proliferation and DNA synthesis | nih.gov |

Mechanism of Apoptosis Induction

Cudraflavanone B induces cell death through apoptosis, a critical mechanism for controlling cancer cell growth. This induction of apoptosis is characterized by several key cellular events. Cudraflavanone B has been shown to increase the accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptotic cells nih.govthieme-connect.com. Its action triggers the mitochondrial apoptotic pathway, a central cascade in programmed cell death nih.govthieme-connect.com. This pathway involves the activation of caspases, particularly caspase-3, and the release of cytochrome-c from the mitochondria into the cytoplasm, signaling the initiation of apoptotic processes nih.govthieme-connect.com.

Modulation of Cell Cycle Regulatory Proteins

The anti-proliferative and apoptotic effects of Cudraflavanone B are mediated, in part, by its influence on critical cell cycle regulatory and apoptosis-associated proteins. Cudraflavanone B has been observed to upregulate the expression of the pro-apoptotic protein p53, a key tumor suppressor nih.govthieme-connect.com. Additionally, it increases the levels of cell cycle inhibitors p21 and p27 nih.govthieme-connect.comnih.gov. Concurrently, Cudraflavanone B leads to the downregulation of cell cycle progression proteins such as phosphorylated retinoblastoma protein (p-Rb) nih.govthieme-connect.comnih.gov. Furthermore, it modulates the balance of apoptosis-related proteins by altering the Bax/Bcl-2 ratios, favoring apoptosis nih.govthieme-connect.com. The release of cytochrome-c, as noted previously, is also a direct consequence of its impact on mitochondrial integrity nih.govthieme-connect.com.

Table 2: Modulation of Cell Cycle Regulatory and Apoptosis Proteins by Cudraflavanone B

| Protein | Effect of Cudraflavanone B | Supporting Citations |

| p53 | Upregulated (pro-apoptotic) | nih.govthieme-connect.com |

| p21 | Upregulated (cell cycle inhibitor) | nih.govthieme-connect.comnih.gov |

| p27 | Upregulated (cell cycle inhibitor) | nih.govthieme-connect.comnih.gov |

| p-Rb | Downregulated (cell cycle progression regulator) | nih.govthieme-connect.comnih.gov |

| Bax/Bcl-2 Ratio | Altered (favoring apoptosis) | nih.govthieme-connect.com |

| Cytochrome-c | Released (indicating mitochondrial pathway activation) | nih.govthieme-connect.com |

| Caspase-3 | Activated | nih.govthieme-connect.com |

Involvement of Specific Cellular Pathways

Cudraflavanone B's anti-cancer mechanisms are intricately linked to its modulation of specific intracellular signaling pathways.

Cudraflavanone B has been shown to activate the Sirtuin 1 (SIRT1) pathway nih.govthieme-connect.com. Studies indicate that Cudraflavanone B time-dependently induces the expression of SIRT1 nih.govthieme-connect.com. The administration of resveratrol, a known SIRT1 activator, was found to attenuate the growth-inhibitory and apoptosis-inducing effects of Cudraflavanone B and to block the expression of proteins involved in the mitochondrial apoptotic pathway that were affected by Cudraflavanone B nih.govthieme-connect.com. Conversely, the use of a SIRT1 inhibitor, sirtinol, produced opposite effects, reinforcing the role of SIRT1 activation in Cudraflavanone B's anti-tumor activity nih.govthieme-connect.com. These findings suggest that the antitumor effects of Cudraflavanone B are significantly associated with the activation of the SIRT1 pathway nih.govthieme-connect.com.

In human glioblastoma cells, Cudraflavanone B induces apoptosis through a mechanism involving endoplasmic reticulum (ER) stress-induced autophagy nih.govnih.govresearchgate.netproquest.comresearchgate.netdntb.gov.ua. Cudraflavanone B selectively inhibits cell viability and promotes apoptosis by activating ER stress-related pathways and simultaneously harnessing the autophagy-related PI3K/mTOR/LC3B signaling pathway nih.govnih.govresearchgate.net. The compound is reported to stimulate ER stress-dependent autophagy via the PERK/eIF2 pathway nih.gov. Importantly, inhibiting Cudraflavanone B-induced ER stress can prevent autophagy and restore cell vitality nih.gov. The use of 4-Phenylbutyric acid (4-PBA), an ER stress inhibitor, has been shown to reverse the alterations in signaling pathways and morphological changes induced by Cudraflavanone B, further substantiating its role in ER stress-mediated cellular events researchgate.net.

Compound List:

Cudraflavanone B (CUB)

Resveratrol

Sirtinol

4-Phenylbutyric acid (4-PBA)

Antimicrobial Activities (In Vitro)

Cudraflavanone B has been evaluated for its in vitro antimicrobial properties, particularly its antifungal activities against various pathogenic fungi.

Studies have reported the antifungal activities of compounds isolated from Cudrania cochinchinensis, including Cudraflavanone B. Cudraflavanone B, along with other related compounds like cudraxanthone S and toxyloxanthone C, has been investigated for its effects against fungal pathogens nih.govresearchgate.netphcogrev.comchemfaces.comkib.ac.cnresearchgate.net. These studies indicate that Cudraflavanone B exhibits selective activity against fungi such as Cryptococcus neoformans, Candida albicans, and Aspergillus fumigatus researchgate.net. While the specific minimum inhibitory concentration (MIC) values for Cudraflavanone B against these organisms were not explicitly detailed in the provided snippets, related compounds in these studies showed MICs in the range of 2-8 µg/mL against Cryptococcus neoformans, Aspergillus fumigatus, and A. nidulans nih.govresearchgate.netphcogrev.comchemfaces.comkib.ac.cnresearchgate.net.

List of Compounds Mentioned:

Cudraflavanone B

Cudraxanthone S

Toxyloxanthone C

Wighteone

Cudraflavanone D

Cudratricusxanthone A

Cudratricusxanthone J

Cudratricusxanthone K

Cudratricusxanthone L

Cudratricusxanthone M

Cudraxanthone C

Cudraxanthone D

Cudraxanthone L

Cudraxanthone M

Cudraflavone A

Cudraflavone C

Cudraflavone B (listed again as a different compound number in researchgate.net)

Cudraphenone

Dioxycudraflavone A

Euchrestaflavanone C

Flaniostatin

Gancaonin A

Genistein

Hirtacoumaroflavonoside

Hirtaflavonoside B

Isoalpinumisoflavone

Isobutenyl-flavonol

Isocudraxanthone K

Kaempferol

Kuwanon C

Limocitrin

Limocitrin 3-glucoside

Luteolin

Macluraxanthone B

Methylpiperate

Morusinol

Norartocarpetin

P-coumaroyl-5,7,4'-trihydroxy-6-(3,3-dimethyl allyl)-flavonol-3-O-β-D-glucopyranosyl-(2" → 1"')-O-α-Lrhamnopyranoside

Piperine

Pomiferin

Quercetin 3-sambubioside

Quercetin 3-sophoroside

Selegiline

Steppogenin

Sulfuretin

Suramin

Toxyloxanthone C

Trolox

Ursolic acid

Vl-2397

Wighteone

Xanthotoxin

Antibacterial Activities

The increasing prevalence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Flavonoids, including Cudraflavanone B, are being investigated for their potential to address this challenge researchgate.netamazonaws.comacs.org. While specific, comprehensive data on Cudraflavanone B's efficacy against all the listed bacterial species (Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli) is still emerging, available research provides insights into its antibacterial potential.

Cudraflavanone B has demonstrated activity against Enterococcus faecalis, a Gram-positive bacterium, with a Minimum Inhibitory Concentration (MIC) of 3.1 µg/mL dntb.gov.ua. Furthermore, preliminary studies suggest potential activity against Staphylococcus aureus and Escherichia coli scilit.com.

It is noteworthy that a closely related compound, Cudraflavone C, isolated from Artocarpus hirsutus, has shown significant antibacterial potency against Staphylococcus aureus (including multidrug-resistant strains like MRSA and VRSA) with an MIC of 4 µg/mL researchgate.netacs.org. Cudraflavone C has also exhibited activity against Staphylococcus epidermidis, Enterococcus faecalis, and Bacillus subtilis, with MIC values ranging from 0.125 to 16 µg/mL researchgate.net. Mechanistic studies on Cudraflavone C suggest it kills bacteria by disrupting membrane integrity researchgate.net. Given the structural similarities and shared plant origins, these findings for Cudraflavone C may indicate a similar spectrum of activity for Cudraflavanone B.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cudraflavanone B and Related Compounds

| Compound Name | Target Organism | MIC (µg/mL) | Source Reference | Notes |

| Cudraflavanone B | Enterococcus faecalis | 3.1 | dntb.gov.ua | Gram-positive bacteria |

| Cudraflavanone B | Staphylococcus aureus | Hinted | scilit.com | Specific MIC not provided |

| Cudraflavanone B | Escherichia coli | Hinted | scilit.com | Specific MIC not provided |

| Cudraflavone C | Staphylococcus aureus (MDR) | 4 | researchgate.netacs.org | Potent activity, membrane disruption mechanism; related compound |

| Cudraflavone C | S. epidermidis, E. faecalis, B. subtilis | 0.125 - 16 | researchgate.net | MIC range for Cudraflavone C against these bacteria; related compound |

Note: Specific MIC values for Cudraflavanone B against Staphylococcus epidermidis and Bacillus subtilis were not found in the reviewed literature.

Hepatoprotective Cellular Mechanisms

Liver diseases represent a significant global health concern, and natural compounds are increasingly being explored for their therapeutic potential. Cudraflavanone B has been identified as a phytoconstituent with hepatoprotective activity dntb.gov.uaoaepublish.comzlb.de. While direct, detailed in vitro studies on Cudraflavanone B's specific cellular mechanisms against chemically induced liver damage are limited in the provided search results, its known biological activities and the established pathways for similar flavonoids offer insight into its protective actions.

Cudraflavanone B has been noted for its role in inhibiting oxidative stress-induced liver injury sci-hub.se. Its neuroprotective effects have been linked to the activation of the Nrf2/HO-1 pathway dntb.gov.ua, a critical cellular defense mechanism against oxidative stress that is also highly relevant in liver protection. The Nrf2 pathway is a master regulator of antioxidant and detoxification enzymes, playing a crucial role in maintaining cellular redox balance and protecting against damage nih.govmdpi.comfrontiersin.orgmdpi.com.

Based on broader research into flavonoids and hepatoprotective agents, Cudraflavanone B is likely to exert its protective effects through several key cellular mechanisms:

Antioxidant Activity: Cudraflavanone B likely scavenges reactive oxygen species (ROS) and reduces oxidative stress, a primary driver of chemically induced liver damage. This may involve enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as increasing levels of glutathione (GSH) nih.govmdpi.commdpi.commdpi.commdpi.com. It may also inhibit lipid peroxidation, a process that damages cell membranes mdpi.comnih.gov.

Anti-inflammatory Effects: Liver injury often involves an inflammatory response. Cudraflavanone B may mitigate this by suppressing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibiting inflammatory signaling pathways like NF-κB and MAPK nih.govresearchgate.netfrontiersin.org.

Nrf2 Pathway Activation: As indicated by its neuroprotective effects, Cudraflavanone B may activate the Nrf2 pathway in liver cells. Activated Nrf2 translocates to the nucleus, promoting the expression of genes encoding antioxidant and cytoprotective enzymes (e.g., HO-1, NQO1), thereby bolstering the cell's defense against oxidative damage dntb.gov.uanih.govmdpi.comfrontiersin.orgmdpi.comfrontiersin.org.

Protection of Cell Membrane Integrity: Flavonoids are known to stabilize cell membranes, which can be compromised by toxic insults oaepublish.comacs.org.

Modulation of Liver Enzymes: In models of liver injury, hepatoprotective compounds often help restore normal levels of serum enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and lactate (B86563) dehydrogenase (LDH), which are elevated when liver cells are damaged mdpi.comnih.gov.

While specific quantitative data detailing these mechanisms for Cudraflavanone B in liver cell models against chemical damage is not extensively available in the current search results, the established roles of flavonoids and the Nrf2 pathway in hepatoprotection strongly support these proposed mechanisms.

Structure Activity Relationship Sar Investigations of Cudraflavanone B

Influence of Prenyl Group Substituents on Biological Potency

The addition of one or more prenyl groups to a flavonoid core is a key structural modification that often enhances biological potency. nih.govnih.gov These isoprenoid side chains, typically composed of five carbon atoms, significantly alter the physicochemical properties of the parent molecule, which in turn affects how it interacts with biological systems. Cudraflavanone B, a diprenylated flavonoid, exemplifies the significant impact of these substituents. nih.govnih.gov

The increased lipophilicity allows prenylated flavonoids to more readily partition into cellular membranes, potentially altering membrane fluidity and function, and improving access to membrane-bound proteins or intracellular signaling pathways. tandfonline.commdpi.commdpi.com The calculated partition coefficient (LogP), a measure of lipophilicity, for Cudraflavanone B is significantly high, underscoring the contribution of its prenyl groups to this characteristic. ebi.ac.uk

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₄O₆ | nih.gov |

| Molecular Weight | 420.46 g/mol | ebi.ac.uk |

| AlogP (Calculated) | 5.27 | ebi.ac.uk |

| CX LogP (Calculated) | 5.22 | ebi.ac.uk |

The prenyl groups of Cudraflavanone B are directly implicated in its ability to inhibit various enzymes. By increasing the molecule's affinity for the often-hydrophobic binding pockets of enzymes, these lipophilic chains can enhance inhibitory potency. tandfonline.com Research has demonstrated that Cudraflavanone B is an inhibitor of several key enzymes involved in inflammation and metabolic regulation.

For instance, Cudraflavanone B acts as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are central to the inflammatory process. nih.gov Notably, it displays a higher selectivity for COX-2, an important attribute for developing anti-inflammatory agents with potentially fewer side effects. nih.gov Furthermore, it exhibits moderate inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that is a key negative regulator of insulin (B600854) signaling pathways, making it a target for diabetes treatment. nih.gov The position of the prenyl groups, such as at the C-8 position, has been noted in related flavonoids to be important for potent enzyme inhibition. nih.gov

| Enzyme Target | Reported Activity | Source |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibitor with higher selectivity over COX-1 | nih.gov |

| Cyclooxygenase-1 (COX-1) | Inhibitor | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Moderate inhibition (IC₅₀: 12.5–22.1 µM) | nih.gov |

Role of Flavonoid Skeleton Modifications in Mechanistic Action

While prenyl groups are critical, the foundational flavonoid skeleton provides the essential scaffold for biological activity. nih.gov This core structure, consisting of two aromatic rings (A and B) connected by a three-carbon heterocyclic ring (C), offers multiple sites for modification that can fine-tune the molecule's mechanistic action. nih.govtamu.edu

In Cudraflavanone B, the core is an extended pyranoflavone structure, which, along with the specific pattern of hydroxylation, is fundamental to its mechanism of action. nih.gov For example, its anti-inflammatory effects are attributed to its ability to block the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes like COX-2. nih.govresearchgate.net This action is not solely dependent on the prenyl groups but on the electronic and steric properties of the entire molecular structure. The number and position of hydroxyl groups on the A and B rings are well-established determinants of a flavonoid's antioxidant capacity and its ability to interact with protein targets through hydrogen bonding. nih.govnih.gov Modifications to this core, such as methylation or glycosylation, can dramatically alter a flavonoid's absorption, metabolism, and ultimately, its mechanism of action. tamu.edu

Comparative SAR Analysis with Related Prenylated Flavonoids

To fully appreciate the structural contributions to Cudraflavanone B's activity, it is useful to compare it with other structurally similar prenylated flavonoids. Such analyses highlight how subtle changes in the type, number, and location of prenyl groups, as well as variations in the flavonoid core, can lead to significant differences in biological effects. nih.govnih.gov

For instance, studies comparing different prenylated flavonoids from the Moraceae family have shown that the number of prenyl groups often correlates with potency. Diprenylated derivatives frequently show stronger activity than their monoprenylated counterparts in assays for α-glucosidase inhibition. nih.gov The position of the prenyl group is also crucial; substitution at the C-8 position is often associated with higher osteogenic activity, whereas C-6 substitution can be suppressive. tandfonline.com

When compared to compounds like morusin, Cudraflavanone B shows a similar moderate inhibitory effect against the PTP1B enzyme. nih.gov However, in cytotoxicity assays, flavonoids such as Kuwanon C, which possesses a lavandulyl group (a C10 isoprenoid chain), can exhibit different potency profiles against cancer cell lines compared to the C5 prenyl-containing Cudraflavanone B. nih.govmdpi.com This underscores that not only the presence but also the specific structure of the isoprenoid chain is a key factor in determining biological function.

| Compound | Key Structural Feature(s) | Reported Biological Activity (IC₅₀ or Effect) | Source |

|---|---|---|---|

| Cudraflavanone B | Diprenylated flavone | Moderate PTP1B inhibition (IC₅₀: 12.5–22.1 µM) | nih.gov |

| Morusin | Prenylated flavone | Moderate PTP1B inhibition (IC₅₀: 12.5–22.1 µM) | nih.gov |

| Papyriflavonol A | Prenylated flavonol | Potent α-glucosidase inhibitor (IC₅₀: 2.1 µM) | nih.gov |

| Broussochalcone A | Prenylated chalcone (B49325) | Potent α-glucosidase inhibitor (IC₅₀: 5.3 µM) | nih.gov |

| Sanggenon H | Prenylated flavanone (B1672756) with cyclic prenyl group | Cytotoxic against THP-1 cells | nih.govmdpi.com |

| Kuwanon C | Flavone with a lavandulyl group | Cytotoxic against THP-1 cells (IC₅₀: 5.4 µM) | nih.govmdpi.com |

Synthetic Methodologies and Chemical Derivatization Approaches for Cudraflavanone B

Total Synthesis Routes for Cudraflavanone B

While a dedicated total synthesis of Cudraflavanone B is not extensively detailed in readily available literature, its complex structure can be approached by combining established methods for flavanone (B1672756) synthesis with techniques for prenylation and pyran ring formation. The synthesis of related compounds, such as cudraflavones, provides insight into plausible strategies. nih.gov A hypothetical retrosynthetic analysis would involve disconnecting the key pyran and prenyl groups to simplify the molecule into more accessible precursors.

Key synthetic challenges include the stereoselective construction of the flavanone core, the regioselective introduction of the C-7 prenyl group, and the formation of the dimethylpyran ring. nih.gov Strategies for assembling the core flavanone structure often involve the cyclization of a 2'-hydroxychalcone (B22705) intermediate. nih.gov

Key Synthetic Transformations:

The construction of a Cudraflavanone B-type molecule would likely employ a sequence of the following key reactions.

| Step | Reaction Type | Description |

| 1 | Chalcone (B49325) Formation | Claisen-Schmidt condensation between a suitably substituted 2'-hydroxyacetophenone (B8834) and a 2,4-dihydroxybenzaldehyde (B120756) to form the chalcone backbone. orientjchem.orgmdpi.com |

| 2 | Flavanone Cyclization | Intramolecular conjugate addition (cyclization) of the 2'-hydroxychalcone, often under acidic or basic conditions, to form the central flavanone heterocyclic ring. nih.gov |

| 3 | Prenylation | Friedel-Crafts alkylation to introduce the prenyl group onto the flavonoid A-ring. This step requires careful control of regioselectivity. nih.gov |

| 4 | Pyran Ring Formation | Construction of the dimethylpyran ring, potentially through a reaction involving a phenolic hydroxyl group and a prenyl-derived reagent, followed by cyclization. The synthesis of related cudraflavones utilized a Baker-Venkataraman rearrangement and intramolecular cyclization to build the flavonoid and pyran scaffolds. nih.gov |

Strategies for Chemical Synthesis of Prenylated Flavonoid Scaffolds

The introduction of one or more prenyl groups onto a flavonoid skeleton is a critical step in the synthesis of Cudraflavanone B and related natural products. wikipedia.org The lipophilic nature of the prenyl side chain is often associated with enhanced membrane permeability and increased biological activity. researchgate.netmdpi.com Chemical synthesis of these scaffolds can be challenging due to issues with regioselectivity and efficiency. mdpi.com

Several methods have been developed for the C-prenylation of flavonoid cores. A common approach involves the direct alkylation of a polyphenol precursor with a prenylating agent in the presence of a catalyst. mdpi.com

Comparison of Prenylation Methods:

| Method | Prenylating Agent | Catalyst / Conditions | Yields | Key Features & Challenges |

| Lewis Acid Catalysis | 3-methyl-2-buten-1-ol | ZnCl₂ in ethyl acetate (B1210297) | Moderate (23-36%) | One-step reaction; can produce a mixture of C-6 and C-8 alkylated products and other side products. mdpi.com |

| Claisen/Cope Rearrangement | Prenyl bromide (to form an O-prenylated intermediate) | Thermal rearrangement | Moderate (20-33%) | Multi-step process involving initial O-alkylation followed by thermal rearrangement to achieve C-alkylation. mdpi.com |

| Biocatalysis | Dimethylallyl diphosphate (B83284) (DMAPP) | Prenyltransferase enzymes | Variable | Offers high regioselectivity and stereospecificity, mimicking the natural biosynthetic pathway, but can have low catalytic efficiency. nih.govnih.gov |

The choice of method depends on the desired regioselectivity and the complexity of the starting flavonoid. For instance, the position of the prenyl group at C-6 or C-8 has been identified as a key determinant for the antibacterial activity of certain flavanones. researchgate.net

Derivatization Strategies for Structure-Activity Exploration

To investigate and optimize the biological activities of Cudraflavanone B, derivatization is a key strategy. By systematically modifying its structure, researchers can identify the pharmacophoric groups responsible for its effects, leading to the development of analogues with improved potency or selectivity. researchgate.netnih.gov Structure-activity relationship (SAR) studies on flavonoids have revealed that the number and position of hydroxyl groups, as well as the presence and location of lipophilic side chains like prenyl groups, are crucial for activity. mdpi.comnih.gov

Derivatization efforts for a Cudraflavanone B scaffold would likely focus on several key regions of the molecule:

Phenolic Hydroxyl Groups: The hydroxyl groups on the A- and B-rings can be modified through reactions like methylation or acylation. SAR studies on other flavonoids indicate that substitution of specific hydroxyl groups can significantly reduce or alter biological activity, suggesting they are important for target binding. mdpi.com

SAR Insights from Related Flavonoids:

The following table summarizes general SAR findings for prenylated flavonoids that would be relevant for guiding the derivatization of Cudraflavanone B.

| Structural Feature | Modification | Impact on Biological Activity (General) |

| B-Ring Hydroxyls | Substitution or removal of 3'- and 4'-OH groups | Often leads to a reduction in inhibitory activity against certain enzymes, indicating their importance for binding. mdpi.com |

| Prenyl Group Position | Location at C-6 or C-8 of the A-ring | Can be a key determinant for antibacterial activity. researchgate.net |

| Prenyl Group Structure | Modification of the prenyl chain (e.g., creating allyl ether derivatives) | Can modulate potency; smaller substituents may be favorable for certain activities. mdpi.com |

| Flavonoid Core | Presence of hydroxyl groups at C-5 and C-7 | Often crucial for antioxidant and enzyme inhibitory activities. mdpi.com |

These derivatization strategies and SAR insights provide a framework for the rational design of novel Cudraflavanone B analogues with potentially enhanced therapeutic properties.

Analytical Methodologies for Research and Quantification of Cudraflavanone B

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental technique for separating the components of a mixture. For a compound like Cudraflavanone B, which is often found alongside other structurally similar flavonoids in plant extracts, chromatographic separation is a critical first step in its analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoids, including Cudraflavanone B. phcog.comnih.gov This method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For the analysis of flavonoids, reversed-phase HPLC is commonly employed, typically using a C18 column. ubbcluj.romdpi.com The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). ubbcluj.ro The detection of Cudraflavanone B is usually achieved using a Diode Array Detector (DAD) or a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV-visible region. phcog.com

While the general principles of HPLC are well-established for flavonoids, specific retention times for Cudraflavanone B are highly dependent on the exact chromatographic conditions, including the column specifications, mobile phase composition, gradient program, and flow rate. Detailed, publicly available research specifying these parameters exclusively for the quantification of Cudraflavanone B is limited. However, studies on the analysis of flavonoids in Morus species, where Cudraflavanone B is present, provide a basis for method development. ubbcluj.ronih.govnih.gov

Table 1: General HPLC Parameters for Flavonoid Analysis Applicable to Cudraflavanone B

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Detection | UV-Vis or Diode Array Detector (DAD) |

| Elution | Gradient |

This table presents generalized HPLC conditions for flavonoid analysis; specific parameters would need to be optimized for Cudraflavanone B.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, but its application to the analysis of flavonoids like Cudraflavanone B is limited. GC is best suited for volatile or semi-volatile compounds that can be vaporized without decomposition. Flavonoids, being relatively large and polar molecules, are generally non-volatile. Therefore, direct analysis of Cudraflavanone B by GC is not feasible. To make them amenable to GC analysis, flavonoids require a derivatization step to increase their volatility. This process can be complex and may introduce artifacts, making GC a less common choice for flavonoid analysis compared to HPLC.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique often used for the qualitative analysis of plant extracts and for monitoring the progress of chemical reactions. ijraset.comresearchgate.net In the context of Cudraflavanone B, TLC can be used to quickly screen plant extracts for its presence. The separation is achieved on a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a flat carrier such as a glass plate. The plate is developed in a chamber with a suitable solvent system (mobile phase).

Flavonoids are visualized on the TLC plate under UV light or by spraying with a visualizing reagent. researchgate.netscispace.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. While TLC is a valuable tool for preliminary analysis, specific Rf values for Cudraflavanone B are dependent on the specific solvent system and stationary phase used, and detailed studies providing this information are not widely available.

Mass Spectrometry (MS) Applications in Research

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in the structural elucidation and sensitive detection of natural products like Cudraflavanone B. thermofisher.com MS is often coupled with chromatographic techniques, particularly HPLC, to provide both separation and detailed structural information.

LC-MS/MS and UHPLC-MS/MS for Sensitive Detection

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography with tandem Mass Spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method for the analysis of Cudraflavanone B. nih.govbibliotekanauki.plresearchgate.net In these techniques, the effluent from the LC column is introduced into the mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed.

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of Cudraflavanone B), which is then fragmented to produce a series of product ions. This fragmentation pattern is unique to the structure of the molecule and can be used for its unambiguous identification and quantification, even in complex mixtures. The use of UHPLC offers the advantage of faster analysis times and improved resolution compared to conventional HPLC.

While the application of LC-MS/MS for the general characterization of flavonoids is well-documented, specific and detailed fragmentation data for Cudraflavanone B from published research is scarce. The expected precursor ion [M-H]⁻ for Cudraflavanone B in negative ion mode would be at an m/z corresponding to its molecular weight minus a proton.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. acs.org For a compound like Cudraflavanone B, with a molecular formula of C25H24O6, HRMS can confirm this composition with a high degree of confidence. This is crucial for distinguishing it from other isobaric compounds (compounds with the same nominal mass but different elemental compositions). HRMS is often used in conjunction with LC to provide both accurate mass and retention time data, further increasing the confidence in the identification of Cudraflavanone B in a sample.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cudraflavanone B |

| Acetonitrile |

| Formic Acid |

| Methanol |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Identity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Cudraflavanone B, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to confirm its identity and assess its purity by analyzing the chemical environment of each hydrogen and carbon atom within the molecule.

The ¹³C NMR spectrum of Cudraflavanone B, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), displays distinct signals for each of the 25 carbon atoms in its structure. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon (C-4) of the flavanone (B1672756) core typically resonates at a downfield chemical shift of approximately 181.7 ppm, a characteristic feature for this type of compound. The carbons of the aromatic rings and the prenyl group exhibit signals in the range of 98 to 162 ppm, while the aliphatic carbons of the dimethylpyran ring and the prenyl group appear at higher fields.

Detailed analysis of the ¹H NMR spectrum provides further confirmation of the structure. The spectrum shows characteristic signals for aromatic protons, protons of the flavanone C-ring, and the protons of the prenyl and dimethylpyran moieties. The chemical shift, multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J values) of these signals provide valuable information about the connectivity of the atoms. For example, the protons of the A and B aromatic rings show distinct splitting patterns that help to determine the substitution pattern on these rings. The signals for the prenyl group typically include a vinylic proton and methyl protons, each with characteristic chemical shifts and multiplicities.

Together, the comprehensive data from both ¹H and ¹³C NMR experiments serve as a fingerprint for Cudraflavanone B, allowing for its unambiguous identification and the detection of any impurities.

Interactive Data Table: ¹³C NMR Spectroscopic Data for Cudraflavanone B (in DMSO-d₆)

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-2 | 160.8 |

| C-3 | 106.8 |

| C-4 | 181.7 |

| C-4a | 104.1 |

| C-5 | 156.5 |

| C-6 | 102.7 |

| C-7 | 161.7 |

| C-8 | 98.7 |

| C-8a | 160.5 |

| C-9 (Prenyl) | 27.9 |

| C-10 (Prenyl) | 27.6 |

| C-11 (Dimethylpyran) | 77.99 |

| C-12 (Prenyl) | 131.1 |

| C-13 (Prenyl) | 121.3 |

| C-14 (Prenyl) | 17.2 |

| C-15 (Prenyl) | 119.9 |

| C-16 (Prenyl) | 131.2 |

| C-17 (Prenyl) | 25.3 |

| C-18 (Prenyl) | 23.5 |

| C-1′ | 114.1 |

| C-2′ | 151.6 |

| C-3′ | 100.4 |

| C-4′ | 158.4 |

| C-5′ | 110.7 |

| C-6′ | 127.5 |

Other Spectroscopic Methods (e.g., UV-Vis Absorption)

Ultraviolet-Visible (UV-Vis) spectroscopy is another key analytical method used in the study of Cudraflavanone B. This technique provides information about the electronic transitions within the molecule and is particularly useful for characterizing compounds with conjugated systems, such as flavonoids. The UV-Vis spectrum of a flavonoid typically exhibits two main absorption bands, referred to as Band I and Band II. semanticscholar.org

Band I, which appears at a longer wavelength (typically 300–380 nm), is associated with the electronic transitions in the cinnamoyl system (B-ring and the C-ring). semanticscholar.orgnih.gov Band II, observed at a shorter wavelength (typically 240–280 nm), corresponds to the electronic transitions in the benzoyl system (A-ring). semanticscholar.orgnih.gov

Interactive Data Table: Typical UV-Vis Absorption Bands for Flavanones

| Band | Wavelength Range (nm) | Associated Molecular Moiety |

| Band I | 300 - 380 | B-ring cinnamoyl system |

| Band II | 240 - 280 | A-ring benzoyl system |

Comparative Research with Analogues and Other Bioactive Natural Products

Comparison with Other Prenylated Flavonoids from Cudrania tricuspidata (e.g., Cudraflavone A, Cudraflavone C, Cudraflavanone D)

Cudraflavanone B belongs to a class of prenylated flavonoids isolated from Cudrania tricuspidata, a plant known for its rich phytochemical profile including xanthones and flavonoids with diverse bioactivities rsc.org. Comparative studies have investigated the structure-activity relationships of these compounds. For instance, in terms of monoamine oxidase (MAO) inhibition, Cudraflavanone B, Cudraflavone A, and Cudraflavone C demonstrated moderate inhibitory effects on mouse brain MAO, with Cudraflavanone B showing an IC50 of 80.0 μM acs.org.

In the context of anti-inflammatory activity, Cudraflavanone B, along with other prenylated flavonoids from Cudrania tricuspidata like Cudraflavone B, Cudraflavanone D, and a specific dimethylchromeno-flavanone, have been shown to suppress inflammatory responses. Specifically, these compounds exhibited anti-inflammatory effects by inhibiting the protein expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells mdpi.com. Cudraflavanone D, in particular, was noted as a strong inhibitor of MAPK activation in LPS-stimulated BV2 microglial cells, suggesting its anti-neuroinflammatory effects are mediated through the MAPK signaling pathway mdpi.com. Furthermore, Cudraflavanone B was identified as a potent inhibitor of tumor necrosis factor α (TNFα) gene expression and secretion in THP-1 human monocyte cells, by blocking nuclear factor κB (NF-κB) translocation acs.org. It also acts as a COX-2 and COX-1 inhibitor, with greater selectivity towards COX-2 compared to indomethacin (B1671933) acs.org.

Regarding antioxidant properties, a study comparing prenylated flavonoids from Cudrania tricuspidata found that while Cudraflavone B and other related compounds showed no significant DPPH radical scavenging activity (IC50 > 300 μM), they strongly scavenged the ABTS radical, with Cudraflavone B having an IC50 of 4.2 ± 1.3 µM nih.gov. This suggests a differential activity against various reactive oxygen species, with ABTS radical scavenging being a notable strength nih.govtandfonline.com.

Comparative Studies with Flavonoids from Other Moraceae Species (e.g., Morusin, Pomiferin, Osajin)

Cudraflavanone B shares structural similarities with other well-known prenylated flavonoids from the Moraceae family, such as Morusin, Pomiferin, and Osajin. Comparative studies highlight differences and similarities in their biological activities.

In terms of antioxidant activity, Morusin showed no antioxidant activity in the CAA assay, while Pomiferin exhibited only mild antioxidant activity and proved to be rather cytotoxic mdpi.com. In contrast, Cudraflavanone B, when tested in cell-free models, showed a pro-oxidant effect in J774.A1 cells, whereas Diplacone was the most potent antioxidant in cell-free models acs.org. However, in ABTS radical scavenging, Cudraflavanone B demonstrated strong activity, comparable to quercetin (B1663063) nih.govtandfonline.com. Studies comparing the antioxidant capacity of Morus alba and Cudrania tricuspidata seed extracts indicated that Morus alba seed residue extract showed higher antioxidant activity than Cudrania tricuspidata seed residue extract researchgate.net.

Regarding anti-inflammatory effects, Cudraflavanone B, Pomiferin, and Osajin were all found to inhibit IκB-α degradation in LPS-treated murine macrophage cell line J774.A1 tandfonline.com. Cudraflavanone B was specifically noted for its potent inhibition of TNFα gene expression and secretion, and its role as a COX-2 inhibitor acs.org. Morusin, another prenylated flavonoid, has also been reported to protect against colitis in rats researchgate.net.

In enzyme inhibition studies, specifically against Protein Tyrosine Phosphatase 1B (PTP1B), Cudraflavanone D showed the greatest inhibition (IC50 = 5.7 ± 1.5 µM), while Cudraflavone B and Morusin exhibited moderate inhibitory effects (IC50 values ranging from 12.5 ± 1.3 µM to 22.1 ± 2.9 µM) nih.gov.